molecular formula C15H14FNO2 B311929 N-(2-ethoxyphenyl)-3-fluorobenzamide

N-(2-ethoxyphenyl)-3-fluorobenzamide

Cat. No.: B311929
M. Wt: 259.27 g/mol
InChI Key: YXIVJWXDUJQCHL-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-fluorobenzamide is a benzamide derivative characterized by a 3-fluorobenzoyl group attached to a 2-ethoxyphenylamine moiety. The ethoxy (-OCH₂CH₃) substituent at the ortho position of the phenyl ring and the fluorine atom at the meta position of the benzamide core define its structural uniqueness. This compound is synthesized via amide coupling reactions, often employing reagents like trifluoroacetic acid (TFA) and column chromatography for purification, as seen in analogous syntheses .

The compound’s planar aromatic systems (e.g., co-planarity of ethoxyphenyl and benzamide groups, as observed in related structures) may enhance intermolecular interactions, affecting solubility and solid-state packing . Potential applications span pharmaceuticals and agrochemicals, given the prevalence of fluorinated benzamides in drug discovery and pest control .

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-3-fluorobenzamide

InChI

InChI=1S/C15H14FNO2/c1-2-19-14-9-4-3-8-13(14)17-15(18)11-6-5-7-12(16)10-11/h3-10H,2H2,1H3,(H,17,18)

InChI Key

YXIVJWXDUJQCHL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key Compounds :

  • N-(3-ethynylphenyl)-3-fluorobenzamide (Polymorphs I, II, III)
  • N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB)
  • N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide
Property N-(2-ethoxyphenyl)-3-fluorobenzamide (Inferred) N-(3-ethynylphenyl)-3-fluorobenzamide (Polymorph II) TTFB
Hardness (GPa) Not reported 0.12–0.15 N/A
Elastic Modulus (GPa) Not reported 2.5–3.0 N/A
Melting Point Not reported Polymorph-dependent (Form II lowest) Not reported
Bioactivity Not reported N/A ZAC antagonist (IC₅₀ ~30 μM)

Analysis :

  • Crystallography and Mechanical Properties: N-(3-ethynylphenyl)-3-fluorobenzamide exhibits polymorphism, with Form II showing lower hardness (0.12–0.15 GPa) and elastic modulus (2.5–3.0 GPa) compared to Forms I and III. This anisotropy arises from differences in hydrogen-bonding networks and packing efficiencies .
  • Electron-Withdrawing Effects : The 3-fluoro substituent in TTFB enhances its binding to zinc-activated channels (ZAC), while the tert-butyl-thiazole group confers selectivity against off-target receptors (e.g., 5-HT₃A, nicotinic acetylcholine) . The ethoxyphenyl group in the target compound may modulate lipophilicity and metabolic stability compared to TTFB’s heterocyclic moiety.

Key Compounds :

  • TTFB (ZAC antagonist)
  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide; pesticide)
Feature This compound TTFB Flutolanil
Target Activity Not reported ZAC inhibition Fungicide (succinate dehydrogenase inhibitor)
Selectivity N/A >30 μM for off-target receptors Broad-spectrum antifungal
Structural Drivers Ethoxyphenyl (lipophilicity) Thiazole (π-π interactions) Trifluoromethyl (electron withdrawal)

Analysis :

  • The 3-fluorobenzamide scaffold is versatile, with substituents dictating target specificity. TTFB’s thiazole ring enables state-dependent ZAC antagonism, while flutolanil’s trifluoromethyl group enhances fungicidal activity . The ethoxyphenyl group in the target compound may favor interactions with hydrophobic binding pockets, though its pharmacological profile remains unexplored.

Key Reactions :

  • Amide coupling (e.g., TFA-mediated activation)
  • Triazole-thione derivatization (e.g., piperazine-containing analogs)

Comparison :

  • This compound likely follows a standard amide synthesis route, similar to N-(3-ethynylphenyl)-3-fluorobenzamide, using carboxylic acid activation (e.g., TFA or chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate) .
  • Piperazine-containing triazole-thione derivatives (e.g., compounds 4a–c, 5a–d) demonstrate the incorporation of fluorine and heterocycles via multi-step protocols, highlighting the adaptability of fluorobenzamide chemistry .

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